molecular formula C15H15N3O2 B2685339 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 1396765-14-2

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline

Cat. No.: B2685339
CAS No.: 1396765-14-2
M. Wt: 269.304
InChI Key: QDFMGTDWFMEXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline (CAS 1396765-14-2) is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol . This sophisticated molecule is built around the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry due to its presence in tropane alkaloids and its resemblance to pharmacologically active compounds . The compound features a quinoxaline moiety linked via a carbonyl group to the 3-oxa-8-azabicyclo[3.2.1]octane bridgehead nitrogen. This structural motif is relevant for researchers developing ligands for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . Compounds based on the 8-heterobicyclo[3.2.1]octane scaffold have been investigated for their potential as cocaine medications, given their ability to inhibit neurotransmitter reuptake and modulate dopaminergic signaling . The specific stereochemistry of substituents on this bicyclic framework is critical, with the 2β-carbomethoxy-3β-aryl configuration often demonstrating potent binding to these transporters . As such, this compound serves as a valuable intermediate or target molecule in neuroscience and drug discovery programs aimed at treating substance abuse and central nervous system disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-10-5-6-11(18)9-20-8-10)14-7-16-12-3-1-2-4-13(12)17-14/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMGTDWFMEXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often employs chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds like 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline can act as neurotransmitter reuptake inhibitors. These derivatives have shown potential in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate serotonin and dopamine levels in the brain.

Case Study:
A study conducted by demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibited significant inhibition of serotonin and dopamine reuptake, suggesting their therapeutic potential in psychiatric conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table reflects the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Cancer Research

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines.

Data Table: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HeLa25
MCF730

These results indicate that the compound exhibits significant cytotoxicity against cancer cells, making it a candidate for further investigation in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impacts

(a) Positional Isomerism in Bicyclic Systems
  • 3-Oxa-8-azabicyclo[3.2.1]octane vs. 8-Oxa-3-azabicyclo[3.2.1]octane
    • The inversion of oxygen (oxa) and nitrogen (aza) positions alters hydrogen-bonding and charge distribution. For example, 8-oxa-3-azabicyclo derivatives (e.g., 4-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)benzoic acid) exhibit reduced cellular potency compared to 3-oxa-8-aza analogues in PI3K inhibition studies, likely due to suboptimal interactions with target enzymes .
(b) Substituent Modifications
  • Cyclopropane vs.
  • Bridged Morpholine Derivatives
    • Bridged morpholines (e.g., compound 19 with 3-oxa-8-azabicyclo) show moderate PI3K/Akt inhibition (IC₅₀: 157–282 nM), whereas optimized derivatives like compound 8 achieve superior activity (IC₅₀: 71–96 nM) due to synergistic substituents .
Table 1: Comparative Cellular Potency of Selected Compounds
Compound Target IC₅₀ (nM) Reference
Compound 8 (3-oxa-8-azabicyclo) pPKB/Akt, pS6 96, 71
Compound 19 (3-oxa-8-azabicyclo) pPKB/Akt, pS6 157, 282
8-Oxa-3-azabicyclo derivative PI3K (cellular) >500
Indole-based analogue (BK49910) Not reported N/A
  • Key Insight : The 3-oxa-8-azabicyclo moiety is critical for high-affinity binding in PI3K inhibitors, but activity is further modulated by ancillary substituents (e.g., difluoromethyl groups in compound 8) .
(b) Physicochemical Comparisons
Compound Molecular Weight Solubility Key Feature
2-{3-Oxa-8-azabicyclo...quinoxaline ~300 (estimated) Moderate Rigid bicyclic core
BK49910 (indole analogue) 292.37 Low (lipophilic) Cyclopropylidene substituent
4-(8-Oxa-3-azabicyclo...)benzoic acid 261.27 High Carboxylic acid group

Biological Activity

The compound 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a derivative of the bicyclic structure known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a quinoxaline moiety linked to a bicyclic structure, specifically 3-oxa-8-azabicyclo[3.2.1]octane , which contributes to its unique pharmacological properties.

Synthesis :
The synthesis of this compound can be achieved through various methods, typically involving cyclization reactions that form the bicyclic framework followed by functionalization to introduce the quinoxaline component. A common synthetic route includes:

  • Formation of the Bicyclic Core : Using appropriate precursors such as amines and epoxides under basic conditions.
  • Quinoxaline Attachment : Employing coupling reactions or condensation methods to attach the quinoxaline moiety to the bicyclic structure.

Biological Activity

The biological activity of this compound encompasses several mechanisms, primarily targeting neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin and norepinephrine transporters, potentially acting as a reuptake inhibitor, which is significant for treating mood disorders such as depression and anxiety .
  • Enzyme Inhibition : It exhibits inhibitory effects on specific kinases involved in cellular signaling pathways, suggesting potential applications in cancer therapy .

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds structurally related to this compound in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced serotonergic activity.

Study 2: Anticancer Potential

Another study focused on the anticancer activity of similar bicyclic compounds against various cancer cell lines. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis, particularly in breast and prostate cancer models .

Data Tables

Biological Activity Mechanism Therapeutic Potential
AntidepressantSerotonin/Norepinephrine reuptakeDepression, Anxiety
AnticancerKinase inhibitionVarious cancers
NeuroprotectiveModulation of neurotransmittersNeurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-substituted quinoxaline derivatives, including the target compound?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzyl ketones and o-phenylenediamine. For example, bromination of precursors like 5-bromo-2-hydroxyacetophenone yields intermediates such as aryl bromomethyl ketones, which undergo cyclization with o-phenylenediamine in ethanol under reflux. Subsequent acetylation or halogenation steps (e.g., using bromine in acetic acid) can introduce additional functional groups . Ultrasound-assisted [3 + 2] cycloaddition reactions between quinoxaline Schiff bases and aryl nitrile oxides have also been employed for spiroquinoxaline derivatives .

Q. How is structural confirmation of synthesized quinoxaline derivatives achieved?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy is critical for verifying regioselectivity and isomerism. Mass spectrometry (HRMS) confirms molecular weights, while HPLC ensures purity (>95%). For example, in anti-HIV studies, compounds were characterized by distinct NMR signals for bicyclic substituents and quinoxaline protons, with HRMS data matching theoretical values .

Q. What in vitro assays are used for preliminary biological screening of quinoxaline derivatives?

  • Methodological Answer : Common assays include:

  • Reverse transcriptase (RT) inhibition : Evaluated via enzymatic assays using HIV-1 RT and non-radioactive dNTPs. IC₅₀ values are determined using dose-response curves .
  • Antiproliferative activity : Tested on cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays, with GI₅₀ values calculated after 48–72 hours of exposure .
  • Antiviral activity : Measured in HIV-infected MT2 cells using p24 antigen ELISA to quantify viral replication .

Advanced Research Questions

Q. How are computational methods like molecular docking and 3D-QSAR applied to optimize quinoxaline-based inhibitors?

  • Methodological Answer :

  • Molecular docking : Structures are docked into HIV-1 RT (PDB: 1RT2) using AutoDock Vina. Key interactions (e.g., hydrogen bonds with Lys101, π-stacking with Tyr181) guide lead optimization .
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) generates contour maps correlating steric/electronic features with RT inhibitory activity. Models are validated via leave-one-out cross-validation (q² > 0.5) .
  • Virtual libraries : Pharmacophore-based libraries (e.g., quinoxalines with bicyclic substituents) are screened to prioritize compounds for synthesis .

Q. What strategies address drug resistance in quinoxaline-based antiviral agents?

  • Methodological Answer :

  • Multi-target design : Hybrid molecules (e.g., quinoxaline-coumarin hybrids) inhibit both RT and topoisomerase II, reducing resistance .
  • Mutagenesis studies : Resistant HIV strains (e.g., K103N/Y181C mutants) are used to identify derivatives retaining activity. Compound 12 (from ) showed nanomolar IC₅₀ against mutants due to flexible substituents .
  • Combination therapy : Synergy with existing drugs (e.g., efavirenz) is tested via Chou-Talalay assays to lower effective doses .

Q. How are pharmacokinetic properties optimized in preclinical quinoxaline development?

  • Methodological Answer :

  • ADME profiling : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays) are assessed. For example, logP values <3 improve bioavailability .
  • Toxicity screening : Ames tests for mutagenicity and hERG binding assays (IC₅₀ >10 µM) ensure cardiac safety .
  • Prodrug strategies : Esterification of carboxyl groups (e.g., ethyl esters) enhances oral absorption, with hydrolysis in plasma releasing active compounds .

Q. What innovative synthetic techniques are emerging for quinoxaline derivatives?

  • Methodological Answer :

  • Ultrasound-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields (up to 85%) for spiroquinoxalines via cavitation effects .
  • Catalytic asymmetric synthesis : Chiral Pd catalysts enable enantioselective formation of bicyclic scaffolds (ee >90%) .
  • Flow chemistry : Continuous-flow reactors enhance scalability of nitroquinoxaline intermediates, minimizing hazardous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.